molecular formula C13H8F2O2 B1425019 3-(2,5-Difluorophenyl)benzoic acid CAS No. 1181291-47-3

3-(2,5-Difluorophenyl)benzoic acid

Cat. No.: B1425019
CAS No.: 1181291-47-3
M. Wt: 234.2 g/mol
InChI Key: BSGYKXSOLVCGPW-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula $ \text{C}{13}\text{H}8\text{F}2\text{O}2 $. Its structure consists of a benzoic acid core substituted at the 3-position with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring modulate electronic properties (e.g., electron-withdrawing effects) and enhance lipophilicity, which can improve membrane permeability and binding affinity in biological systems .

Properties

IUPAC Name

3-(2,5-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGYKXSOLVCGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680712
Record name 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181291-47-3
Record name 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted benzoic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-(2,5-Difluorophenyl)benzoic acid
  • CAS Number : 1181291-47-3
  • Molecular Weight : 234.2 g/mol
  • Physical State : Solid at room temperature
  • Purity : Typically around 97% to 98% in commercial preparations

The compound's structure can be represented as follows:

InChI 1S C13H8F2O2 c14 10 4 5 12 15 11 7 10 8 2 1 3 9 6 8 13 16 17 h1 7H H 16 17 \text{InChI }\text{1S C13H8F2O2 c14 10 4 5 12 15 11 7 10 8 2 1 3 9 6 8 13 16 17 h1 7H H 16 17 }

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. The presence of fluorine atoms can enhance lipophilicity and biological activity, making it a candidate for drug development.

Case Study:
Research has shown that derivatives of this compound exhibit anti-inflammatory properties and may be effective in treating conditions like rheumatoid arthritis. The difluorophenyl moiety is believed to interact favorably with biological targets due to its electronic properties.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its carboxylic acid functionality allows for various reactions including:

  • Esterification : Formation of esters with alcohols.
  • Amidation : Reaction with amines to form amides.

These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Reaction TypeExample ReactionProduct Type
EsterificationThis compound + AlcoholEster
AmidationThis compound + AmineAmide

Polymer Chemistry

Due to its functional groups, this compound can be utilized as a building block for polymers. The difluorinated structure can enhance thermal stability and crystallinity in polymer matrices.

Case Study:
In studies involving polycondensation reactions, the incorporation of this compound into polymer chains has yielded materials with improved mechanical properties and thermal resistance compared to non-fluorinated counterparts.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of specialty chemicals and advanced materials. Its ability to modify surface properties when incorporated into coatings or composites is noteworthy.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)benzoic Acid

  • Structure : Fluorines at 2- and 4-positions on the phenyl ring; benzoic acid at 4-position.
  • Studies suggest that 2,4-difluoro substitution may lower metabolic stability due to increased susceptibility to enzymatic oxidation .

3-(2,6-Difluorophenyl)benzoic Acid

  • Structure : Fluorines at 2- and 6-positions on the phenyl ring.
  • Key Differences : The symmetric fluorine substitution creates a planar structure, enhancing crystallinity. This compound exhibits higher thermal stability but reduced solubility in polar solvents compared to 3-(2,5-difluorophenyl)benzoic acid .

Functional Group Variants

3-(2,5-Difluorophenyl)-2-oxopropanoic Acid

  • Structure: Replaces the benzoic acid with a ketone-containing propanoic acid chain.
  • Key Differences : The ketone group introduces additional reactivity (e.g., nucleophilic addition). This derivative has shown enhanced inhibition of cytochrome P450 enzymes compared to the benzoic acid analogue, likely due to stronger electron-withdrawing effects .

3-(2,5-Difluorophenoxy)propanoic Acid

  • Structure: Oxygen linker between the difluorophenyl group and propanoic acid.
  • Key Differences : The ether linkage increases flexibility, improving binding to flexible enzyme active sites. In anti-inflammatory assays, this compound demonstrated moderate activity (IC${50}$ = 12 µM) compared to aspirin (IC${50}$ = 10 µM) .

Heterocyclic Analogues

3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid

  • Structure : Incorporates an isoxazole ring fused to the benzoic acid.
  • Key Differences: The isoxazole ring enhances metabolic resistance and provides a rigid scaffold for target binding. This compound exhibits superior antibacterial activity (MIC = 8 µg/mL against S. aureus) compared to non-heterocyclic analogues .

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Structure : Pyrazole ring with a carbaldehyde group.
  • Key Differences : The aldehyde group enables Schiff base formation, useful in prodrug design. However, the absence of a carboxylic acid reduces solubility in aqueous media .

Comparative Data Table

Compound Name Structure Features Lipophilicity (LogP) Bioactivity Highlights Reference
This compound Benzoic acid, 2,5-difluoro substitution 3.2 Binds to COX-2 (IC$_{50}$ = 15 µM)
4-(2,4-Difluorophenyl)benzoic acid 2,4-difluoro substitution 2.9 Lower thermal stability (T$_{m}$ = 145°C)
3-(2,5-Difluorophenoxy)propanoic acid Ether linker, propanoic acid 2.5 Anti-inflammatory (IC$_{50}$ = 12 µM)
3-(2,5-Difluorophenyl)-2-oxopropanoic acid Ketone group, propanoic acid 3.0 Cytochrome P450 inhibitor (IC$_{50}$ = 8 µM)
3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid Isoxazole ring 3.5 Antibacterial (MIC = 8 µg/mL)

Unique Properties of this compound

The 2,5-difluoro substitution on the phenyl ring creates a balance between electron-withdrawing effects and steric accessibility, making it a preferred scaffold for drug design. The benzoic acid moiety enables hydrogen bonding with biological targets (e.g., enzymes or receptors), while fluorines enhance metabolic stability by resisting oxidative degradation . Compared to analogues with trifluoromethyl or methoxy groups, this compound offers a favorable combination of solubility and lipophilicity, as evidenced by its LogP value of 3.2 .

Research Implications

Future studies should explore structure-activity relationships (SAR) by modifying substituent positions (e.g., 2,5- vs. 3,4-difluoro) or incorporating heterocycles. Additionally, computational modeling could predict binding modes with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .

Biological Activity

3-(2,5-Difluorophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and its applications in drug development.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core substituted with a difluorophenyl group. The presence of fluorine atoms can enhance the compound's lipophilicity and binding affinity to biological targets, making it an attractive candidate for pharmaceutical applications.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various bacterial strains. A study reported that compounds with similar structures demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 335926.25
4-Chloro-3-(2,5-difluorophenyl)benzoic acidB. subtilis ATCC 66236.25
DiflunisalS. aureus42-88% reduction in hemolysis

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoro substitution enhances the compound's binding affinity, potentially modulating the activity of proteins involved in bacterial cell wall synthesis and virulence factor expression .

For instance, similar compounds have been shown to inhibit protein synthesis in bacteria by interfering with critical enzymatic pathways . The fluorine atoms may influence the electronic properties of the molecule, enhancing its interaction with target sites.

Case Studies

  • Antimicrobial Study : A comparative study involving various benzoic acid derivatives found that those with fluorine substitutions exhibited superior antimicrobial properties compared to their non-fluorinated counterparts. The study highlighted that the position and number of fluorine atoms significantly affected the compounds' efficacy against multidrug-resistant strains .
  • Virulence Factor Suppression : Research on diflunisal analogues indicated that structural modifications could lead to differential effects on virulence factors in Staphylococcus aureus. Specifically, compounds with difluoro substitutions were effective in reducing biofilm formation and hemolysis, suggesting a potential application in treating infections caused by resistant strains .

Applications in Drug Development

The promising biological activities of this compound position it as a lead compound for further development into therapeutic agents. Its potential applications include:

  • Antimicrobial Agents : Given its activity against resistant bacterial strains, this compound could be developed into new antibiotics.
  • Anti-inflammatory Drugs : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for 3-(2,5-difluorophenyl)benzoic acid, considering regioselectivity and fluorine substitution patterns?

Methodological Answer:
Synthesis typically involves coupling a 2,5-difluorophenyl group to a benzoic acid scaffold. Key strategies include:

  • Suzuki-Miyaura Cross-Coupling : Use a boronic acid derivative of 2,5-difluorobenzene with a brominated benzoic acid precursor under palladium catalysis. Optimize base (e.g., K₂CO₃) and solvent (e.g., THF/H₂O) to enhance regioselectivity .
  • Electrophilic Aromatic Substitution : Direct fluorination via halogen exchange (Halex reaction) using KF/CuI catalysts, though this may require protecting the carboxylic acid group to avoid side reactions .
  • Post-Functionalization : Start with 3-bromobenzoic acid, perform coupling, then introduce fluorine via nucleophilic substitution under controlled conditions (e.g., NaH as base, DMF solvent) .

Advanced: How can researchers resolve discrepancies in NMR data for fluorinated benzoic acid derivatives caused by solvent effects or hydrogen bonding?

Methodological Answer:
Fluorine atoms and carboxylic acid groups induce strong solvent-dependent shifts. To address discrepancies:

  • Solvent Standardization : Record NMR in deuterated DMSO-d₆ to stabilize hydrogen bonding interactions, ensuring consistent peak splitting patterns .
  • Variable Temperature NMR : Identify dynamic hydrogen bonding by analyzing chemical shift changes at 25°C vs. 60°C.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s strong deshielding effects .

Advanced: What strategies mitigate competing side reactions during the coupling of 2,5-difluorophenyl groups to benzoic acid scaffolds?

Methodological Answer:
Competing reactions (e.g., decarboxylation, over-fluorination) can be minimized by:

  • Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent nucleophilic attack during fluorination .
  • Low-Temperature Conditions : Perform coupling reactions at 0–5°C to slow unwanted electrophilic substitutions .
  • Catalyst Tuning : Use Pd(PPh₃)₄ instead of PdCl₂ for Suzuki reactions to reduce side product formation .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures with similar byproducts?

Methodological Answer:

  • Acid-Base Extraction : Utilize the compound’s acidity (pKa ~2.8) by dissolving in NaOH (aq.), washing with DCM to remove non-acidic impurities, then precipitating with HCl .
  • Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate fluorinated analogs .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit differences in solubility between the product and halogenated byproducts .

Advanced: How does the electron-withdrawing effect of fluorine atoms influence the acidity and reactivity of this compound compared to non-fluorinated analogs?

Methodological Answer:

  • Acidity Enhancement : Fluorine’s -I effect increases carboxylic acid acidity (measured via titration or computational pKa prediction tools). This enhances deprotonation in basic media, favoring nucleophilic reactions .
  • Reactivity Modulation : Fluorine reduces electron density in the aromatic ring, directing electrophilic attacks to meta/para positions. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .
  • Stability : Fluorine’s inductive effect stabilizes intermediates in esterification or amidation reactions, improving yields .

Basic: What spectroscopic methods (NMR, IR, MS) provide conclusive structural confirmation for this compound?

Methodological Answer:

  • ¹⁹F NMR : Identify fluorine environments (δ -110 to -120 ppm for aryl-F) and coupling patterns (e.g., vicinal F-F coupling ~20 Hz) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹). Compare to fluorinated analogs for shifts due to F substitution .
  • High-Resolution MS : Use ESI-MS in negative ion mode to detect [M-H]⁻ ion. Match exact mass (<2 ppm error) to theoretical C₁₃H₇F₂O₂ .

Advanced: How can computational modeling predict the bioactivity of fluorinated benzoic acid derivatives in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding to target enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Focus on fluorine’s role in H-bonding and hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Fluorine’s electronegativity may enhance binding via polar contacts .
  • QSAR Models : Correlate substituent positions (e.g., 2,5-F₂ vs. 3,5-F₂) with inhibitory activity using regression analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2,5-Difluorophenyl)benzoic acid

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